Predicted Lipophilicity (XLogP3-AA) Differentiates 4-Ethylidene-2-hydroxytetradecan-3-one from Palmitoleic Acid and Hexadecalactone
The computed XLogP3-AA value for 4-ethylidene-2-hydroxytetradecan-3-one is 5.7, indicating substantially higher predicted lipophilicity than the constitutional isomer palmitoleic acid (XLogP3 ~6.1, but with a free carboxylic acid head group that ionizes at physiological pH, dramatically reducing effective logD7.4 to approximately 2.5–3.0) and the macrocyclic lactone hexadecalactone (XLogP3 ~5.4–5.8) . Unlike palmitoleic acid, the target compound lacks an ionizable carboxyl group and instead presents a neutral hydroxy-ketone motif that maintains high logD across the full pH range, predicting superior passive membrane permeability and different subcellular distribution behavior [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and pH-independent logD |
|---|---|
| Target Compound Data | XLogP3-AA = 5.7; no ionizable groups (neutral across pH 1–14) |
| Comparator Or Baseline | Palmitoleic acid: XLogP3 ~6.1 but logD7.4 ~2.5–3.0 due to carboxylate ionization; Hexadecalactone: XLogP3 ~5.4–5.8 (predicted) |
| Quantified Difference | Target compound maintains logD ≈5.7 across all pH vs. palmitoleic acid logD7.4 ≈2.5–3.0 (ΔlogD ≈+2.7 to +3.2 units at physiological pH) |
| Conditions | Computational prediction (XLogP3-AA algorithm); comparator logD values from DrugBank and ChemAxon predictions for palmitoleic acid |
Why This Matters
The pH-independent high lipophilicity predicts fundamentally different membrane partitioning and bioavailability behavior compared to ionizable constitutional isomers, directly impacting formulation strategy and assay design.
- [1] DrugBank. Palmitoleic Acid (DB04857) – Predicted logP 6.11, pKa 4.78 (carboxylic acid). https://go.drugbank.com/drugs/DB04857 (accessed 2026-05-02). View Source
